molecular formula C14H12O3 B14716744 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione CAS No. 20474-28-6

3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione

Cat. No.: B14716744
CAS No.: 20474-28-6
M. Wt: 228.24 g/mol
InChI Key: NSQPGNXUAUHJKZ-UHFFFAOYSA-N
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Description

3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes both benzylidene and propan-2-ylidene groups attached to an oxolane-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane-2,5-dione ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the oxolane-2,5-dione ring can yield various hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxy derivatives of the oxolane-2,5-dione ring.

    Substitution: Various substituted oxolane-2,5-dione derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclic structures and heterocycles.

Biology: Research has explored its potential as a precursor for biologically active molecules, including those with antimicrobial and anticancer properties.

Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.

Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both benzylidene and propan-2-ylidene groups, which confer distinct electronic and steric properties. These features can enhance its selectivity and potency in various applications.

Properties

CAS No.

20474-28-6

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-benzylidene-4-propan-2-ylideneoxolane-2,5-dione

InChI

InChI=1S/C14H12O3/c1-9(2)12-11(13(15)17-14(12)16)8-10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

NSQPGNXUAUHJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=CC2=CC=CC=C2)C(=O)OC1=O)C

Origin of Product

United States

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